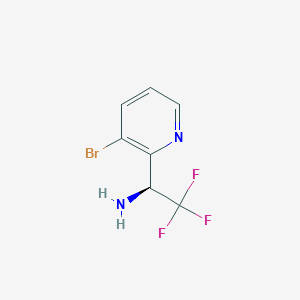
(S)-1-(3-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(3-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine is a chiral compound that features a bromopyridine moiety and a trifluoroethylamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromopyridine and 2,2,2-trifluoroethylamine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by nucleophilic substitution on the bromopyridine.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
For large-scale production, the process may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
(S)-1-(3-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Sodium hydride, potassium tert-butoxide, or other strong bases.
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Coupling: Palladium catalysts, boronic acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
科学的研究の応用
(S)-1-(3-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and polymers.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of (S)-1-(3-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The trifluoroethylamine group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its target.
類似化合物との比較
Similar Compounds
- (S)-1-(3-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine
- (S)-1-(3-Fluoropyridin-2-YL)-2,2,2-trifluoroethan-1-amine
- (S)-1-(3-Iodopyridin-2-YL)-2,2,2-trifluoroethan-1-amine
Uniqueness
(S)-1-(3-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogens may not. Additionally, the trifluoroethylamine group imparts distinct physicochemical properties, such as increased stability and lipophilicity, making it valuable for various applications.
特性
分子式 |
C7H6BrF3N2 |
|---|---|
分子量 |
255.03 g/mol |
IUPAC名 |
(1S)-1-(3-bromopyridin-2-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C7H6BrF3N2/c8-4-2-1-3-13-5(4)6(12)7(9,10)11/h1-3,6H,12H2/t6-/m0/s1 |
InChIキー |
GCNHEWOOSWFSNT-LURJTMIESA-N |
異性体SMILES |
C1=CC(=C(N=C1)[C@@H](C(F)(F)F)N)Br |
正規SMILES |
C1=CC(=C(N=C1)C(C(F)(F)F)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


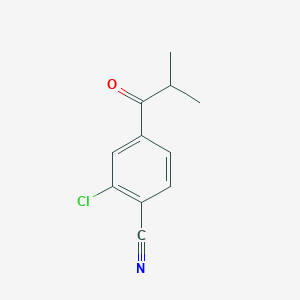


![1-[3-(Trifluoromethyl)phenyl]-2-butanone](/img/structure/B13040243.png)
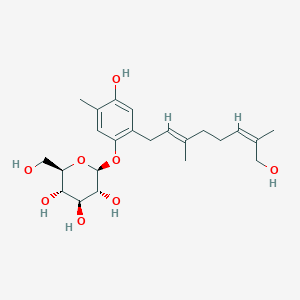
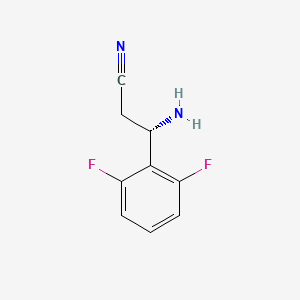

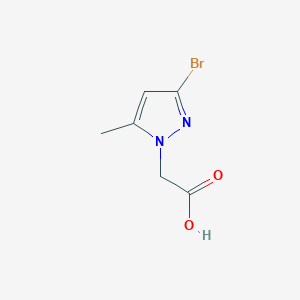
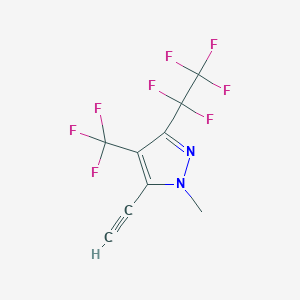
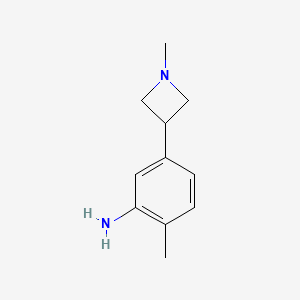
![(S)-N-Hydroxy-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13040279.png)

![cis-Tert-butyl 4-benzylhexahydropyrrolo[3,4-B][1,4]oxazine-6(2H)-carboxylate hcl](/img/structure/B13040291.png)

